molecular formula C9H8BrNOS B8700626 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile

2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile

Cat. No.: B8700626
M. Wt: 258.14 g/mol
InChI Key: RQOKCCIIZAFMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring substituted with a bromine atom

Preparation Methods

The synthesis of 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Chemical Reactions Analysis

2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives synthesized from this compound .

Comparison with Similar Compounds

2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H8BrNOS

Molecular Weight

258.14 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile

InChI

InChI=1S/C9H8BrNOS/c10-7-3-8(13-5-7)9-6(4-11)1-2-12-9/h3,5-6,9H,1-2H2

InChI Key

RQOKCCIIZAFMPK-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1C#N)C2=CC(=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Addition of 4-bromo-2-thiophenecarboxaldehyde 63 ((Aldrich, Wis.)) (1.0 g, 5.23 mmol) to a solution of t-BuOK (1 M in THF, 5.23 mL, 5.23 mmol) at 0° C. was followed immediately by the addition of 4-chloro-butyronitrile (0.51 mL, 5.3 mmol). After 3 h, the reaction mixture was allowed to warm to the room temperature and saturated, aqueous NH4Cl solution was then added. The crude reaction mixture was then separated and the aqueous fraction extracted twice with EtOAc. The combined EtOAc extracts were dried over Na2SO4, filtered and concentrated in vacuo. Purification by silica gel column chromatography (eluent: 10% to 20% gradient of EtOAc in hexane) afforded trans-86 (0.3 g) as an yellow liquid. 1H NMR (400 MHz, d6-DMSO) δ: 7.68 (d, J=1.5 Hz, 1H), 7.19 (dd, J=1.0 Hz and 1.5 Hz, 1H), 5.26 (d, J=7.0 Hz, 1H), 4.04 (m, 1H), 3.96 (m, 1H), 3.44 (m, 1H), 2.41 (m, 1H), 2.29 (m, 1H). MS (EI) m/z [(M+H)+(79Br)] 258 and [(M+H)+(81Br)] 260.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.23 mL
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.